2-{4-[(2-methylpiperidin-1-yl)sulfonyl]benzamido}-6-(propan-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide hydrochloride
Description
This compound is a synthetic small molecule featuring a thieno[2,3-c]pyridine core modified with a propan-2-yl group at position 6 and a 4-[(2-methylpiperidin-1-yl)sulfonyl]benzamido substituent at position 2. The hydrochloride salt enhances solubility and bioavailability. The sulfonyl and carboxamide groups likely contribute to hydrogen-bonding interactions critical for target binding, while the 2-methylpiperidinyl moiety may influence pharmacokinetic properties like metabolic stability .
Properties
IUPAC Name |
2-[[4-(2-methylpiperidin-1-yl)sulfonylbenzoyl]amino]-6-propan-2-yl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N4O4S2.ClH/c1-15(2)27-13-11-19-20(14-27)33-24(21(19)22(25)29)26-23(30)17-7-9-18(10-8-17)34(31,32)28-12-5-4-6-16(28)3;/h7-10,15-16H,4-6,11-14H2,1-3H3,(H2,25,29)(H,26,30);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEQLYBSYEQFXBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C4=C(S3)CN(CC4)C(C)C)C(=O)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33ClN4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
541.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(2-methylpiperidin-1-yl)sulfonyl]benzamido}-6-(propan-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide hydrochloride typically involves multiple steps, starting with the preparation of the thieno[2,3-c]pyridine core This core can be synthesized through a series of cyclization reactions involving appropriate precursors
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to minimize costs and maximize efficiency. This includes the use of scalable reaction conditions, continuous flow reactors, and advanced purification techniques to produce the compound in large quantities with consistent quality.
Chemical Reactions Analysis
Types of Reactions
2-{4-[(2-methylpiperidin-1-yl)sulfonyl]benzamido}-6-(propan-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonyl group or other functional groups within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the benzamido or piperidine moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines. Substitution reactions can introduce new functional groups or modify existing ones.
Scientific Research Applications
2-{4-[(2-methylpiperidin-1-yl)sulfonyl]benzamido}-6-(propan-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide hydrochloride has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: The compound is investigated for its potential therapeutic effects, such as anti-inflammatory, analgesic, or anticancer properties.
Industry: It is used in the development of new materials, such as polymers or coatings, and in the formulation of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-{4-[(2-methylpiperidin-1-yl)sulfonyl]benzamido}-6-(propan-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional attributes are compared below to analogs with shared pharmacophores or therapeutic relevance. Key comparisons focus on structural motifs , biological activity , and chemical profiling data .
Structural Comparison
Table 1: Structural Features of Analogs
- Core Structure Differences: The target compound’s thieno[2,3-c]pyridine core distinguishes it from pyrido[2,3-d]pyrimidinones () and benzimidazole hybrids (). This core may confer distinct electronic properties and binding affinities compared to pyrimidine or aromatic nitrogen-containing analogs.
Functional and Profiling Comparisons
Chemical-genetic profiling () indicates that compounds with similar modes of action produce overlapping fitness defect profiles in deletion strains. While direct profiling data for the target compound are unavailable, analogs like rapamycin () demonstrate that NMR chemical shifts in regions A (positions 39–44) and B (positions 29–36) correlate with structural modifications affecting bioactivity. For example:
- Region A (positions 39–44) : Changes here in rapamycin analogs (e.g., compounds 1 and 7) correspond to altered macrocyclic ring conformations, impacting target binding .
- Region B (positions 29–36): Modifications in this region influence interactions with FKBP12, a critical mediator of rapamycin’s immunosuppressive effects .
However, its thienopyridine core may limit direct overlap with macrolide-based mechanisms.
Q & A
Q. What are the key considerations for optimizing the synthesis of the compound to improve yield and purity?
Methodological Answer: The synthesis of this compound involves cyclization reactions and sulfonamide bond formation. Key considerations include:
- Reagent Selection : Use phosphorus oxychloride (POCl₃) as a dehydrating agent to facilitate cyclization, as demonstrated in analogous triazolopyridazine syntheses .
- Temperature Control : Maintain reflux conditions (e.g., 80–110°C) to ensure complete ring closure while avoiding decomposition.
- Purification : Employ column chromatography with gradients of ethyl acetate/hexane or dichloromethane/methanol to isolate the product.
| Parameter | Optimized Condition | Impact on Yield/Purity |
|---|---|---|
| Dehydrating Agent | POCl₃ | Enhances cyclization efficiency |
| Reaction Temperature | 100°C (reflux) | Balances reaction rate/stability |
| Solvent System | DMF or acetonitrile | Improves solubility of intermediates |
Reference : (cyclization), (sulfonamide synthesis).
Q. Which analytical techniques are most effective for characterizing the purity and structural integrity of the compound?
Methodological Answer: A multi-technique approach is recommended:
- HPLC : Use a C18 column with an ammonium acetate buffer (pH 6.5) and acetonitrile gradient for purity assessment. Retention time and peak symmetry indicate structural consistency .
- NMR Spectroscopy : ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ to confirm substituent positions (e.g., sulfonyl and carboxamide groups).
- Mass Spectrometry (HRMS) : ESI-HRMS to verify molecular ion peaks ([M+H]⁺ or [M-Cl]⁺ for hydrochloride salts).
| Technique | Key Metrics | Application |
|---|---|---|
| HPLC | Retention time, peak area (%) | Purity (>98%) and degradation |
| NMR | Chemical shifts, coupling constants | Substituent conformation |
| FTIR | Sulfonyl (SO₂) stretch (~1350 cm⁻¹) | Functional group validation |
Q. How should researchers assess the stability of the compound under various experimental conditions?
Methodological Answer:
- Accelerated Stability Studies : Expose the compound to stress conditions (40°C/75% RH, acidic/basic pH) for 7–14 days. Monitor degradation via HPLC .
- Light Sensitivity : Store aliquots in amber vials and compare UV-vis spectra before/after light exposure to detect photodegradation.
- Long-Term Storage : Keep at -20°C in desiccated conditions to prevent hydrolysis of the sulfonamide group .
Reference : (storage guidelines), (stability testing).
Advanced Research Questions
Q. How can computational modeling be integrated into the design of experiments for synthesizing derivatives of the compound?
Methodological Answer:
- Reaction Path Search : Use quantum chemical calculations (e.g., DFT) to predict energy barriers for cyclization and sulfonylation steps. ICReDD’s approach combines computational screening with experimental validation to prioritize viable synthetic routes .
- Docking Studies : Model interactions between derivatives and biological targets (e.g., enzymes) to guide functional group modifications.
- Machine Learning : Train models on existing reaction datasets to predict optimal solvent/reagent combinations.
Q. Example Workflow :
Compute transition states for key reactions.
Validate predictions with small-scale experiments.
Iterate using feedback from yield/purity data.
Q. What strategies are recommended for resolving contradictory data in biological activity assays involving the compound?
Methodological Answer:
- Assay Replication : Repeat experiments across multiple cell lines or enzymatic batches to rule out variability.
- Orthogonal Assays : Confirm activity using complementary methods (e.g., SPR for binding affinity vs. cell viability assays).
- Dose-Response Analysis : Generate full dose-response curves (IC₅₀/EC₅₀) to identify non-linear effects or off-target interactions.
| Contradiction Scenario | Resolution Strategy |
|---|---|
| Inconsistent IC₅₀ values | Standardize cell passage numbers |
| Discrepant selectivity profiles | Use isoform-specific enzymes |
Reference : (assay standardization), (biological activity protocols).
Q. What methodologies are effective in elucidating the metabolic pathways of the compound in in vitro studies?
Methodological Answer:
- Hepatocyte Incubations : Incubate with primary hepatocytes and analyze metabolites via LC-MS/MS. Monitor for phase I (oxidation) and phase II (glucuronidation) products.
- CYP Inhibition Assays : Use recombinant CYP enzymes (e.g., CYP3A4, CYP2D6) to identify isoforms responsible for metabolism.
- Stable Isotope Tracing : Label the piperidine or thienopyridine moiety with ¹³C/²H to track metabolic fate.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
